Bicyclo[2.2.0]hexan-2-ylmethanamine Bicyclo[2.2.0]hexan-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127553
InChI: InChI=1S/C7H13N/c8-4-6-3-5-1-2-7(5)6/h5-7H,1-4,8H2
SMILES:
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

Bicyclo[2.2.0]hexan-2-ylmethanamine

CAS No.:

Cat. No.: VC18127553

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.0]hexan-2-ylmethanamine -

Specification

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name 2-bicyclo[2.2.0]hexanylmethanamine
Standard InChI InChI=1S/C7H13N/c8-4-6-3-5-1-2-7(5)6/h5-7H,1-4,8H2
Standard InChI Key GKALFHIRGUXFCE-UHFFFAOYSA-N
Canonical SMILES C1CC2C1CC2CN

Introduction

Molecular Structure and Physicochemical Properties

Core Framework and Stereochemistry

Bicyclo[2.2.0]hexan-2-ylmethanamine consists of a bicyclo[2.2.0]hexane skeleton—a system of two fused cyclopropane rings—with an amine group (-NH2_2) attached to the second carbon. The SMILES notation C1CC2C1CC2N\text{C1CC2C1CC2N} encapsulates its connectivity, while its InChIKey (GXYVVNBJMUBALU-UHFFFAOYSA-N) provides a unique identifier for computational studies. The compound’s rigid geometry arises from the angle strain in the cyclopropane rings, which limits conformational flexibility and enhances stereoelectronic effects during reactions .

Physical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3Boiling Point (°C)
Bicyclo[2.2.0]hexaneC6H10\text{C}_6\text{H}_{10}82.15 2.1 80
Bicyclo[2.2.0]hexan-2-amineC6H11N\text{C}_6\text{H}_{11}\text{N}97.16 0.7 N/A
Bicyclo[3.1.0]hexaneC6H10\text{C}_6\text{H}_{10}82.152.385–90

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of bicyclo[2.2.0]hexan-2-ylmethanamine remains underexplored, but analogous bicyclic systems provide insights. For instance, photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes has been used to construct bicyclo[3.1.0]hexanes , suggesting potential adaptations for this compound. Radical-mediated pathways, such as hydrogen abstraction from bicyclo[2.2.0]hexane derivatives, could also yield amine-functionalized products .

Reactivity and Rearrangements

The bicyclo[2.2.0]hexan-2-yl radical, a key intermediate, undergoes stereoelectronically forbidden β-scission to form cyclohex-3-enyl radicals . This reactivity contrasts with bicyclo[3.2.0]heptane derivatives, where β-scission proceeds via allowed pathways . The amine group’s electron-donating effects may further modulate radical stability and rearrangement kinetics.

Table 2: Comparative Reactivity of Bicyclic Radicals

CompoundRadical SiteRearrangement PathwayStereoelectronic Feasibility
Bicyclo[2.2.0]hexan-2-ylC2β-scission to cyclohexenylForbidden
Bicyclo[3.2.0]heptan-2-ylC2β-scission to cyclopentenylAllowed

Applications in Materials Science

Polymer Crosslinking

The strain energy in bicyclo[2.2.0]hexane derivatives facilitates ring-opening polymerization, producing high-strength polymers. Functionalization with amine groups could enable covalent crosslinking in epoxy resins, enhancing thermal stability.

Catalytic Scaffolds

The amine’s lone pair and the bicyclic core’s steric bulk make Bicyclo[2.2.0]hexan-2-ylmethanamine a candidate for asymmetric catalysis. For example, it could serve as a chiral ligand in transition-metal complexes for enantioselective hydrogenation .

Comparative Analysis with Related Bicyclic Amines

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